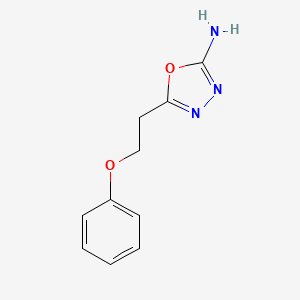

5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenoxyethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHXQUSGYQGXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Phenoxyethyl 1,3,4 Oxadiazol 2 Amine

Retrosynthetic Analysis of the 1,3,4-Oxadiazole (B1194373) Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule to identify plausible starting materials. For 5-substituted-2-amino-1,3,4-oxadiazoles, the most common strategy involves disconnecting the heterocyclic ring to reveal key synthons.

The primary disconnection of the 1,3,4-oxadiazole ring in 5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine can be envisioned through two main pathways:

Pathway A: This approach involves the cleavage of the C-O and C=N bonds, leading to an acyl thiosemicarbazide (B42300) or acyl semicarbazide (B1199961) intermediate. This intermediate is a crucial building block as it contains all the necessary atoms for the heterocycle. Further disconnection of this intermediate breaks the amide and thioamide bonds, identifying 3-phenoxypropanoic hydrazide and a source for the thiocarbonyl amine moiety (such as thiosemicarbazide or an isothiocyanate) as the primary precursors. This is the most widely employed strategy in practice.

Pathway B: An alternative disconnection breaks the ring to yield 3-phenoxypropanoic hydrazide and a one-carbon synthon that also provides the amino group, such as cyanogen (B1215507) bromide . This method directly introduces the amino group during the cyclization step.

Both pathways identify 3-phenoxypropanoic acid or its derivatives as the fundamental starting material for introducing the 5-(2-phenoxyethyl) substituent. The choice of synthetic route depends on factors like reagent availability, desired purity, and scalability.

Synthesis of Precursor Building Blocks

The successful synthesis of the target oxadiazole is contingent on the efficient preparation of its acyclic precursors.

The key precursor, 3-phenoxypropanoic hydrazide, is conventionally synthesized from its corresponding carboxylic acid, 3-phenoxypropanoic acid. The synthesis is typically a two-step process:

Esterification: 3-Phenoxypropanoic acid is first converted to an alkyl ester, commonly the methyl or ethyl ester. This is achieved by reacting the acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., sulfuric acid) and reflux conditions. This step activates the carbonyl group for subsequent nucleophilic attack.

Hydrazinolysis: The resulting ester, methyl 3-phenoxypropanoate, is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), often in an alcoholic solvent. mdpi.comresearchgate.net The hydrazine acts as a nucleophile, displacing the alkoxy group to form the stable 3-phenoxypropanoic hydrazide, which can typically be isolated as a solid product. mdpi.com

To facilitate the formation of the 2-amino-1,3,4-oxadiazole, the prepared 3-phenoxypropanoic hydrazide is converted into an acyl thiosemicarbazide. This intermediate is primed for cyclization. The general method involves the nucleophilic addition of the hydrazide to an isothiocyanate or a related reagent. irjmets.comresearchgate.netresearchgate.net

The synthesis of 1-(3-phenoxypropanoyl)thiosemicarbazide is achieved by reacting 3-phenoxypropanoic hydrazide with an isothiocyanate source. mdpi.com This can be accomplished by:

Heating the hydrazide with an alkali metal thiocyanate (B1210189) (e.g., KSCN or NH₄SCN) in the presence of an acid.

Reacting the hydrazide with an isothiocyanate, such as trimethylsilyl (B98337) isothiocyanate, in a suitable solvent. researchgate.net

The resulting 1-(3-phenoxypropanoyl)thiosemicarbazide is a stable intermediate that can be isolated, purified, and then used in the subsequent cyclization step. researchgate.net

Cyclization Strategies for 1,3,4-Oxadiazole Ring Formation

The final and critical step in the synthesis is the intramolecular cyclization of the precursor to form the aromatic 1,3,4-oxadiazole ring. This is an oxidative and/or dehydrative process that can be performed in one pot or as a discrete step in a multi-step sequence.

One-pot procedures offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification. For the synthesis of this compound, a one-pot approach typically involves reacting the carboxylic acid directly with thiosemicarbazide in the presence of a strong dehydrating agent.

A common protocol involves heating 3-phenoxypropanoic acid and thiosemicarbazide in a high-boiling solvent with a cyclizing agent like phosphorus oxychloride (POCl₃). researchgate.net Alternatively, coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can facilitate the reaction between the carboxylic acid and thiosemicarbazide at room temperature, followed by in-situ cyclization. researchgate.netacs.org Another one-pot method involves the reaction of the hydrazide with an isothiocyanate, followed by the addition of a cyclizing agent without isolating the thiosemicarbazide intermediate. acs.org This "two-step, one-pot" procedure enhances efficiency while still providing high yields. acs.org

Multi-step protocols, which involve the isolation of the 1-(3-phenoxypropanoyl)thiosemicarbazide intermediate, offer better control over the reaction and often result in a purer final product. The cyclization of this intermediate is an oxidative desulfurization reaction, where the thiocarbonyl sulfur is removed, and a C-O bond is formed. A variety of reagents have been developed for this transformation. researchgate.net

Common and effective cyclizing agents include:

Tosyl Chloride (TsCl): In the presence of a base like pyridine, tosyl chloride activates the thiosemicarbazide, leading to efficient cyclization to the 2-amino-1,3,4-oxadiazole. acs.orgorganic-chemistry.org This method is known for its high yields (often 78-99%) and is considered a facile and general protocol. acs.orgresearchgate.net

Iodine: Molecular iodine (I₂) in the presence of a base (e.g., NaOH or K₂CO₃) is a widely used and mild reagent for promoting the cyclodesulfurization of acyl thiosemicarbazides to form the oxadiazole ring. researchgate.netnih.gov

Potassium Iodate (KIO₃): This reagent serves as an effective oxidant for the cyclization of acylthiosemicarbazides, often in aqueous media, presenting a greener alternative to heavy metal reagents. nih.govresearchgate.net

Lead Oxide (PbO): Heating the thiosemicarbazide with lead oxide in a solvent like ethanol (B145695) can also effect the cyclization, although this method involves a toxic heavy metal reagent. google.com

The choice of reagent can influence reaction conditions, yield, and purification requirements, as summarized in the table below.

| Cyclization Reagent | Base / Additive | Typical Solvent | Temperature | Typical Yields | Reference(s) |

| Tosyl Chloride (TsCl) | Pyridine or Triethylamine | Tetrahydrofuran (THF) | Reflux | High (78-99%) | acs.orgacs.orgresearchgate.netorganic-chemistry.org |

| Iodine (I₂) / Base | Sodium Hydroxide (NaOH) | Ethanol / Water | Room Temp. - Reflux | Good to Excellent | researchgate.netnih.gov |

| Potassium Iodate (KIO₃) | None (acts as oxidant) | Water | 60-80 °C | High (up to 90%) | nih.govresearchgate.net |

| Phosphorus Oxychloride (POCl₃) | None (acts as reagent/solvent) | Neat or High-Boiling Solvent | Reflux | Moderate to Good | researchgate.netmdpi.com |

| Lead Oxide (PbO) | None | Ethanol | Reflux | Moderate | google.com |

Purification and Isolation Techniques for the Compound

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification techniques are necessary to isolate the desired compound in a pure form. The selection of an appropriate purification strategy is essential for obtaining a high-quality product.

Chromatographic techniques are widely used for the purification of 2-amino-1,3,4-oxadiazole derivatives due to their high resolving power. Column chromatography is a particularly effective method for separating the target compound from impurities with different polarities.

Thin-layer chromatography (TLC) is generally used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. A common stationary phase for both TLC and column chromatography is silica (B1680970) gel (60–120 or 200–300 mesh). The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve good separation of the desired compound from impurities.

For 2-amino-5-substituted-1,3,4-oxadiazoles, the polarity of the side chain at the 5-position influences the choice of the eluent system. Given the presence of the phenoxyethyl group in the target compound, a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate is often suitable. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. The compound, being polar due to the amino group and the oxadiazole ring, will have a moderate affinity for the silica gel and will be eluted by a solvent mixture of appropriate polarity.

| Parameter | Description | Typical Values/Ranges |

|---|---|---|

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel (60-120 mesh or 200-300 mesh) |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves the sample through the stationary phase. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate |

| Eluent Ratio (v/v) | The volumetric ratio of the solvents in the mobile phase. | 10:1 to 1:5 (Hexane:Ethyl Acetate) |

| Detection Method | The method used to visualize the separated compounds on a TLC plate or to detect them as they elute from a column. | UV light (254 nm), Potassium Permanganate (KMnO4) stain |

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For 2-amino-1,3,4-oxadiazole derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of ethanol and water. The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The choice of solvent is crucial for the success of the recrystallization process. For this compound, polar protic solvents like ethanol are often effective due to the presence of the amino group which can participate in hydrogen bonding.

| Parameter | Description | Typical Solvents/Conditions |

|---|---|---|

| Solvent | The liquid in which the crude product is dissolved for purification. | Ethanol, Methanol, Ethanol/Water mixture |

| Temperature Profile | The heating and cooling process during recrystallization. | Dissolution at boiling point, slow cooling to room temperature, followed by cooling in an ice bath. |

| Isolation Method | The technique used to separate the purified crystals from the mother liquor. | Vacuum filtration |

| Washing Solvent | A small amount of cold solvent used to wash the collected crystals. | Cold recrystallization solvent |

Advanced Spectroscopic and Spectrometric Characterization of 5 2 Phenoxyethyl 1,3,4 Oxadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(2-phenoxyethyl)-1,3,4-oxadiazol-2-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the phenoxy group are expected to appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The proton at the para position is anticipated to be the most shielded, while the ortho protons will be the most deshielded. The two methylene (B1212753) groups (-CH₂-CH₂-) would likely present as two triplets, a result of spin-spin coupling with each other. The -O-CH₂- protons would be more deshielded than the -C-CH₂- protons due to the electronegativity of the adjacent oxygen atom. The amine (-NH₂) protons are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H (ortho) | ~7.2-7.3 | Doublet of doublets |

| Aromatic-H (meta) | ~6.9-7.0 | Triplet |

| Aromatic-H (para) | ~6.8-6.9 | Triplet |

| -O-CH₂- | ~4.2-4.4 | Triplet |

| -C-CH₂- (oxadiazole side) | ~3.1-3.3 | Triplet |

| -NH₂ | Variable (e.g., ~5.0-7.0) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and would appear significantly downfield, typically in the range of δ 150-165 ppm. The carbons of the phenoxy group would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen atom (ipso-carbon) will be the most deshielded among the aromatic carbons. The methylene carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Oxadiazole) | ~160-165 |

| C-NH₂ (Oxadiazole) | ~150-155 |

| C-O (Aromatic, ipso) | ~158 |

| Aromatic CH (ortho) | ~129 |

| Aromatic CH (meta) | ~121 |

| Aromatic CH (para) | ~114 |

| -O-CH₂- | ~65-70 |

| -C-CH₂- (oxadiazole side) | ~25-30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. sdsu.edu A clear cross-peak would be expected between the signals of the two adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity. Correlations between the aromatic protons of the phenoxy ring would also be observed, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show cross-peaks between the signals of the methylene protons and their corresponding methylene carbons, as well as between the aromatic protons and their attached aromatic carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. columbia.edu This would be crucial in connecting the phenoxyethyl side chain to the oxadiazole ring. For instance, a correlation would be expected between the protons of the methylene group adjacent to the oxadiazole ring and the carbon atom of the oxadiazole ring to which the ethyl group is attached. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching of the primary amine group would likely appear as a pair of bands in the 3100-3500 cm⁻¹ region. The C=N stretching of the oxadiazole ring would be observed around 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ range.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3100-3500 (two bands) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Oxadiazole) | 1640-1680 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O-C Stretch (Ether) | 1200-1250 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Fragmentation Pattern Analysis

The mass spectrometric fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several predictable pathways, primarily involving the cleavage of the side chain and the heterocyclic ring. The molecular ion peak (M+) would be expected at m/z 219, corresponding to the molecular weight of the compound.

Key fragmentation pathways for 1,3,4-oxadiazole derivatives often involve the rupture of the heterocyclic ring, which can lead to the loss of small, stable molecules such as carbon monoxide (CO) and nitrogen gas (N₂). Additionally, the presence of the 2-phenoxyethyl side chain introduces other likely fragmentation points. Alpha-cleavage, which is common for amines, could occur at the bond adjacent to the nitrogen atom of the amino group.

A significant fragmentation pathway would likely involve the cleavage of the bond between the ethyl group and the oxygen of the phenoxy group, leading to the formation of a stable phenoxy radical and a positively charged fragment containing the oxadiazole ring. Another prominent fragmentation would be the cleavage of the bond between the ethyl group and the oxadiazole ring, resulting in a stable phenoxyethyl cation.

Based on these principles, the following table outlines the expected major fragments and their corresponding m/z values.

| Proposed Fragment Ion | Structure | m/z (Expected) | Origin |

| [M]+ | [C₁₁H₁₁N₃O₂]+ | 219 | Molecular Ion |

| [M - C₆H₅O]+ | [C₅H₆N₃O]+ | 126 | Cleavage of the ether bond |

| [C₆H₅O]+ | [C₆H₅O]+ | 93 | Phenoxy cation |

| [M - NH₂]+ | [C₁₁H₁₀N₂O₂]+ | 203 | Loss of the amino group |

| [M - CO]+ | [C₁₀H₁₁N₃O]+ | 191 | Ring fragmentation |

| [M - N₂]+ | [C₁₁H₁₁NO₂]+ | 191 | Ring fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions are due to electronic transitions between different molecular orbitals. For aromatic and heterocyclic compounds like the one , the most significant transitions are typically π → π* and n → π*.

The presence of the phenyl ring and the 1,3,4-oxadiazole ring, both of which are chromophores, will dominate the UV-Vis spectrum. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within these aromatic and heteroaromatic systems. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

For similar 2-amino-5-substituted-1,3,4-oxadiazole structures containing a phenyl group, absorption maxima are often observed in the range of 250-350 nm. mdpi.com The specific position and intensity of these bands can be influenced by the solvent polarity.

The expected electronic transitions for this compound are summarized in the table below.

| Type of Transition | Associated Chromophore | Expected Wavelength Range (λmax) |

| π → π | Phenyl ring, 1,3,4-Oxadiazole ring | 250 - 300 nm |

| n → π | 1,3,4-Oxadiazole ring (N and O atoms), Amino group | 300 - 350 nm |

It is important to note that the values and fragmentation patterns presented are predictive and based on the general behavior of related chemical structures. Experimental verification would be necessary for definitive characterization.

Computational and Theoretical Investigations of 5 2 Phenoxyethyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations help predict the most stable three-dimensional structure, electronic charge distribution, and sites of chemical reactivity.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(2-phenoxyethyl)-1,3,4-oxadiazol-2-amine, this process would define key bond lengths, bond angles, and dihedral angles.

The core 1,3,4-oxadiazole (B1194373) ring is expected to be nearly planar, a characteristic feature of many aromatic heterocyclic systems. researchgate.netnih.gov Studies on similar structures, such as 5-phenyl-1,3,4-oxadiazol-2-amine, have confirmed the planarity of this moiety through crystallographic data. researchgate.net The key structural feature of this compound is the flexible phenoxyethyl side chain. The presence of several single bonds (C-C, C-O) in this chain allows for multiple rotational conformations (rotamers). Conformational analysis is therefore crucial to identify the global minimum energy conformer, which is the most likely structure to be observed under experimental conditions. This analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to find the most stable one.

Table 1: Typical Bond Lengths and Angles in a Substituted 1,3,4-Oxadiazole Ring based on Analogous Structures Data derived from published crystallographic information on related compounds. researchgate.netnih.gov

| Parameter | Typical Value |

| C=N Bond Length | ~1.28 Å |

| C-O Bond Length | ~1.36 Å |

| N-N Bond Length | ~1.41 Å |

| C-N (amino) Bond Length | ~1.33 Å |

| C-O-C Angle | ~103° |

| C-N-N Angle | ~106° |

This is an interactive data table. You can sort and filter the data as needed.

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netmalayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is likely distributed over the electron-rich phenoxy group and the oxadiazole ring, while the LUMO may be centered on the heterocyclic ring system. Theoretical calculations for related 1,3,4-oxadiazole derivatives show energy gaps typically in the range of 3-4 eV, suggesting significant stability. nih.gov

Table 2: Representative FMO Energy Values for 1,3,4-Oxadiazole Derivatives from Theoretical Studies

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thieno[2,3-d]pyrimidinyl-oxadiazole (4a) | -6.04 | -2.29 | 3.75 | nih.gov |

| Thieno[2,3-d]pyrimidinyl-oxadiazole (4c) | -5.55 | -2.37 | 3.18 | nih.gov |

| 2-(4-chlorophenyl)-1H-imidazole derivative | -5.28 | -1.27 | 4.01 | malayajournal.org |

This is an interactive data table. You can sort and filter the data as needed.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netbhu.ac.in

The MEP map uses a color scale to denote electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack. In this compound, these areas are expected around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the phenoxy group. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. These are typically located around the hydrogen atoms of the primary amine group. malayajournal.org Green areas represent neutral or weakly interacting regions. The MEP map thus provides a clear picture of the molecule's reactivity landscape. researchgate.net

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. While specific docking studies on this compound are not extensively documented, the 1,3,4-oxadiazol-2-amine (B1211921) scaffold is known to interact with various biological targets, including enzymes like cholinesterases and kinases. nih.govmdpi.commdpi.com

Successful binding of a ligand to a protein's active site depends on a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking. mdpi.com For this compound, the interaction profile would likely involve:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the ether oxygen are hydrogen bond acceptors. nih.gov These groups can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine, histidine) in a protein's active site.

Hydrophobic and π-Stacking Interactions: The phenyl ring of the phenoxy group can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine) and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. mdpi.com

For instance, in a putative target like acetylcholinesterase (AChE), the molecule could span the active site, with the oxadiazole core forming hydrogen bonds and the phenoxyethyl tail extending into a hydrophobic gorge. nih.govmdpi.com

Docking algorithms calculate a scoring function to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. mdpi.com A more negative score generally indicates a stronger, more favorable binding interaction. These scores allow for the ranking of different compounds and the prediction of their potential biological activity.

Studies on various 1,3,4-oxadiazole derivatives have shown a wide range of binding affinities depending on the specific substitutions and the target protein. For example, docking studies against cancer-related kinases like AURKA and VEGFR-2 have shown binding affinities for some oxadiazole derivatives in the potent range of -8.5 to -10.1 kcal/mol. mdpi.com These values serve as a benchmark for what might be expected for this compound against similar targets.

Table 3: Predicted Binding Affinities of Various 1,3,4-Oxadiazole Derivatives Against Different Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Phenyl-tethered 1,3,4-Oxadiazole | AURKA | -10.1 to -8.5 | mdpi.com |

| Phenyl-tethered 1,3,4-Oxadiazole | VEGFR-2 | -9.5 to -8.8 | mdpi.com |

| Phenyl-tethered 1,3,4-Oxadiazole | α-Glucosidase | -9.2 to -7.9 | mdpi.com |

| Thiophenyl-1,3,4-oxadiazole | Cyclin-dependent kinase 2 (CDK-2) | -8.5 to -6.0 (Glide Score) | researchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

In Silico Prediction of Pharmacological Profiles

In silico methodologies have become indispensable in the early phases of drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities. These computational tools predict the pharmacokinetic and toxicological properties of a molecule based on its structure, helping to identify promising candidates and flag potential liabilities before significant investment in laboratory synthesis and testing. For novel compounds such as this compound, these predictive models are crucial for assessing their therapeutic potential.

While specific computational studies on this compound are not extensively available in the reviewed literature, the established methodologies for such analyses are widely applied to other derivatives of the 1,3,4-oxadiazole class. These studies provide a framework for understanding the likely pharmacological profile of this specific compound.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding dosage/safety implications)

ADME properties determine the fate of a compound in the body and are critical for its potential as a drug. Computational models are used to predict these characteristics based on the molecule's physicochemical properties.

Absorption: Key to a drug's effectiveness is its ability to be absorbed, typically from the gastrointestinal tract for orally administered drugs. Predictions for absorption are often based on properties like molecular weight, lipophilicity (log P), and the topological polar surface area (TPSA). For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives used the formula %ABS = 109 – (0.345 × TPSA) to calculate the percentage of absorption. Compounds with good absorption characteristics, often above 70%, are considered favorable.

Distribution: After absorption, a compound is distributed throughout the body. Models predict its ability to cross biological membranes, such as the blood-brain barrier (BBB), and its volume of distribution (Vd), which indicates whether the drug tends to stay in the plasma or distribute into tissues.

Metabolism: The metabolic fate of a compound is often predicted by identifying its potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In silico tools can predict which CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) a compound is likely to inhibit or be a substrate for. For example, a study on a 1,3,4-oxadiazole-2-thiol (B52307) derivative predicted its inhibition profile against various CYP enzymes.

Excretion: The route and rate of excretion are the final components of the ADME profile. While direct prediction of excretion pathways is complex, factors like water solubility and molecular size can provide indications of whether a compound is likely to be cleared by the kidneys or through bile.

A hypothetical ADME profile for this compound would be generated using software that calculates these parameters. The results would typically be presented in a table format.

Table 1: Hypothetical Predicted ADME Properties

| ADME Parameter | Predicted Value | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High/Low | Predicts oral absorption |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | Yes/No | Relates to drug efflux and resistance |

| CYP1A2 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions |

| Lipophilicity (LogP) | Value | Affects absorption and distribution |

Prediction of Drug-Likeness and Bioavailability Scores

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs. These assessments often rely on rules derived from the structural analysis of existing oral medications.

Drug-Likeness Rules:

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. It states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

A log P (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors. Many studies on 1,3,4-oxadiazole derivatives confirm their compliance with Lipinski's rule, suggesting good drug-like properties.

Veber's Rule: This rule suggests that good oral bioavailability is also associated with a topological polar surface area (TPSA) of 140 Ų or less and 10 or fewer rotatable bonds.

Ghose, Egan, and Muegge Filters: These are additional filters that assess a compound's drug-like character based on ranges of physicochemical properties like molecular weight, log P, molar refractivity, and atom counts.

Bioavailability Score: Some computational platforms provide a bioavailability score, which is a composite score based on several physicochemical properties. For example, a bioavailability score of 0.55 is often considered indicative of good oral absorption potential. Studies on other heterocyclic compounds have shown that a score of 0.55 suggests the compound is likely to have favorable absorption and systemic circulation.

Table 2: Hypothetical Drug-Likeness and Bioavailability Predictions

| Parameter / Rule | Predicted Status | Implication |

|---|---|---|

| Lipinski's Rule of Five | Pass / Fail (No. of violations) | Likelihood of oral bioavailability |

| Ghose Filter | Pass / Fail | Drug-like character |

| Veber's Rule | Pass / Fail | Potential for good oral bioavailability |

| Egan Rule | Pass / Fail | Probability of good absorption |

| Muegge Rule | Pass / Fail | Drug-like character based on pharmacophores |

Toxicity Prediction (Computational Models only)

Computational toxicology aims to predict the potential adverse effects of chemicals, reducing the need for extensive animal testing in the early stages of research. These predictions are made using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models, which correlate a compound's structure with known toxicological endpoints.

Commonly Predicted Toxicological Endpoints:

Mutagenicity: The potential of a compound to cause genetic mutations, often predicted using models based on the Ames test.

Carcinogenicity: The likelihood of a compound causing cancer.

Hepatotoxicity: The risk of causing liver damage.

Skin Sensitization: The potential to cause an allergic skin reaction.

These predictive models are built from large datasets of compounds with known toxicity profiles. The underlying principle is that molecules with similar structures are likely to have similar biological and toxicological properties. For a novel compound like this compound, these tools would screen for structural alerts—substructures known to be associated with toxicity. The absence of such alerts would suggest a safer profile. For instance, studies on other heterocyclic derivatives have used such models to highlight a safe toxicity profile, noting the absence of mutagenic or tumorigenic risks.

Table 3: Hypothetical Computational Toxicity Predictions

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Mutagenicity (Ames) | Positive / Negative | High / Medium / Low |

| Carcinogenicity | Positive / Negative | High / Medium / Low |

| Hepatotoxicity | High / Medium / Low Risk | High / Medium / Low |

In Vitro Biological Activity Evaluation of 5 2 Phenoxyethyl 1,3,4 Oxadiazol 2 Amine

Antimicrobial Activity Studies

There is currently no available scientific literature detailing the antimicrobial properties of 5-(2-phenoxyethyl)-1,3,4-oxadiazol-2-amine. While the broader class of 1,3,4-oxadiazole (B1194373) derivatives has been a subject of interest in antimicrobial research, specific studies on this particular compound have not been identified.

Antibacterial Screening Against Gram-Positive and Gram-Negative Strains

No research studies were found that specifically investigated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, there is no data available on its spectrum of activity or efficacy against common bacterial pathogens.

Antifungal Screening Against Pathogenic Fungal Species

Similarly, a comprehensive search of scientific databases revealed no published studies on the antifungal activity of this compound against any pathogenic fungal species. Its potential as an antifungal agent remains unevaluated.

Evaluation of Minimum Inhibitory Concentrations (MIC)

As no primary antimicrobial screening data is available, there are no reported Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains.

Table 1: Summary of Antimicrobial Activity Data for this compound

| Activity Type | Strains Tested | Findings |

| Antibacterial | Not Applicable | No data available |

| Antifungal | Not Applicable | No data available |

| MIC Evaluation | Not Applicable | No data available |

Cytotoxic Activity against Cancer Cell Lines

No published research was identified regarding the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. The potential of this specific compound as an anticancer agent has not been reported in the accessible scientific literature.

In Vitro Antiproliferative Assays (e.g., MTT, SRB)

There are no available reports of in vitro antiproliferative assays, such as MTT or SRB assays, having been conducted on this compound. Therefore, its efficacy in inhibiting the proliferation of cancer cells is unknown.

Mechanistic Investigations of Apoptosis Induction

In the absence of any primary cytotoxicity data, there have been no mechanistic studies to investigate whether this compound can induce apoptosis in cancer cells.

Table 2: Summary of Cytotoxic Activity Data for this compound

| Assay Type | Cell Lines Tested | Findings |

| Antiproliferative Assays | Not Applicable | No data available |

| Apoptosis Induction | Not Applicable | No data available |

Cell Cycle Analysis

The effect of novel compounds on cell cycle progression is a critical component of assessing their potential as therapeutic agents, particularly in oncology. This analysis is typically conducted using flow cytometry after staining cells with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds to DNA. By quantifying the DNA content, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

For instance, studies on other 1,3,4-oxadiazole derivatives have shown the ability to induce cell cycle arrest. One study on a nortopsentin analog containing a 1,3,4-oxadiazole moiety demonstrated that the compound induced an increase in the percentage of pancreatic cancer cells in the G2/M phase, suggesting an interruption of the cell division process at this stage. nih.gov Another investigation on a 2-amino-1,3,4-thiadiazole (B1665364) derivative found that it induced cell cycle arrest in the G0/G1 phase in human non-small lung carcinoma cells. nih.gov Without experimental data, the specific impact of this compound on cell cycle distribution remains unknown.

Anti-Inflammatory Activity Assessments

The anti-inflammatory potential of a compound is evaluated through various in vitro assays that measure its ability to modulate key inflammatory pathways.

Inhibition of Pro-Inflammatory Mediators (e.g., NO, TNF-α, IL-6) in Cell Cultures

A common method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory mediators in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS induces an inflammatory response, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The concentration of these mediators in the cell culture supernatant can be quantified. For example, NO levels are often measured using the Griess reagent. The levels of cytokines like TNF-α and IL-6 are typically determined using Enzyme-Linked Immunosorbent Assay (ELISA) kits. farmaciajournal.com A reduction in the levels of these mediators in the presence of the test compound indicates potential anti-inflammatory activity.

Enzyme Inhibition Studies (e.g., COX, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. The ability of a compound to inhibit these enzymes is a direct measure of its anti-inflammatory potential. nih.gov In vitro enzyme inhibition assays, often using purified or recombinant human COX-1, COX-2, and 5-LOX, are employed. mdpi.commdpi.com The activity of these enzymes is measured in the presence and absence of the test compound, and the concentration required to inhibit 50% of the enzyme's activity (IC50) is determined. Compounds that selectively inhibit COX-2 over COX-1 are often sought to reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antioxidant Potential Determination

The antioxidant capacity of a chemical compound is its ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. This potential is typically evaluated using several standard chemical assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to determine the free radical scavenging ability of compounds. nih.govnih.gov

DPPH Assay: This assay uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The change in color is measured spectrophotometrically, and the percentage of radical scavenging is calculated. mdpi.com

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by a spectrophotometer. The extent of color change is proportional to the antioxidant concentration. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous complex with 2,4,6-tripyridyl-s-triazine (TPTZ) at a low pH. The intensity of the blue-colored complex is measured spectrophotometrically and is directly proportional to the reducing power of the sample. researchgate.net This assay provides a direct measure of the total antioxidant or reducing capacity of a compound.

While these standard assays are routinely used to characterize new chemical entities, the specific results for this compound have not been reported in the scientific literature.

Investigation of Molecular Mechanisms in Biological Systems

Cellular Pathway Modulation Studies:There are no published studies that investigate the modulation of cellular pathways by this particular compound.

Due to the absence of specific research data for this compound, it is not possible to provide the requested detailed article with scientific accuracy and the required data tables. The scientific community has explored various other substituted 1,3,4-oxadiazole compounds for a range of biological activities, but the specific phenoxyethyl-substituted amine variant remains uncharacterized in the context of the requested outline.

In Vivo Preclinical Biological Efficacy of 5 2 Phenoxyethyl 1,3,4 Oxadiazol 2 Amine Non Human Animal Models

Animal Model Selection and Justification for Efficacy Studies

There is no available information on specific animal models that have been used to evaluate the in vivo efficacy of 5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine. The selection of an appropriate animal model would be contingent on the therapeutic area for which the compound is being investigated. For instance, anti-inflammatory potential would be assessed in models like carrageenan-induced paw edema in rats, while anticancer activity would necessitate tumor xenograft models in immunocompromised mice. Without any reported biological activity, the justification for any particular model remains purely speculative.

Efficacy Assessment in Disease Models (e.g., Infection, Inflammation, Tumor Xenografts)

No data from in vivo studies assessing the efficacy of this compound in any disease models have been found. While other 2,5-disubstituted-1,3,4-oxadiazoles have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties in various animal models, these findings cannot be extrapolated to the specific compound .

To illustrate the type of data that would be presented here had it been available, a hypothetical data table is shown below.

| Disease Model | Animal Species | Key Efficacy Endpoint | Hypothetical Outcome for this compound |

| Lipopolysaccharide-induced acute lung injury | Mouse | Reduction in inflammatory cell infiltration in bronchoalveolar lavage fluid | Data Not Available |

| Methicillin-resistant Staphylococcus aureus (MRSA) skin infection | Mouse | Reduction in bacterial load in skin tissue | Data Not Available |

| Human tumor xenograft | Nude Mouse | Inhibition of tumor growth | Data Not Available |

Pharmacodynamic Biomarker Analysis in Animal Tissues

Consistent with the lack of efficacy data, there is no information regarding the analysis of pharmacodynamic biomarkers in animal tissues following administration of this compound. Such studies are crucial for understanding the mechanism of action of a compound in a living organism. This would typically involve measuring the modulation of specific molecular targets or pathways in relevant tissues.

A hypothetical table for this section is provided below to demonstrate the expected content.

| Target Tissue | Biomarker | Method of Analysis | Hypothetical Finding |

| Inflamed Paw Tissue | Cyclooxygenase-2 (COX-2) expression | Western Blot / Immunohistochemistry | Data Not Available |

| Tumor Tissue | Pro-apoptotic protein (e.g., Caspase-3) activity | Caspase activity assay | Data Not Available |

| Infected Tissue | Pro-inflammatory cytokine (e.g., TNF-α) levels | ELISA | Data Not Available |

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for the 1,3,4-Oxadiazole (B1194373) Scaffold

Research into derivatives of 2-amino-1,3,4-oxadiazole has consistently demonstrated their potential in medicinal chemistry. The core heterocycle is a bioisostere of amides and esters, which allows it to participate in hydrogen bonding with biological targets, potentially enhancing pharmacological activity. nih.gov Key findings for this class of compounds, which suggest the potential of 5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine, include:

Antimicrobial Activity: Various 5-substituted-2-amino-1,3,4-oxadiazoles have shown notable antibacterial and antifungal properties. researchgate.netnih.gov For instance, certain derivatives have demonstrated activity against Staphylococcus aureus, Streptococcus faecalis, Candida albicans, and Aspergillus niger. researchgate.netnih.gov

Anticancer Potential: The 1,3,4-oxadiazole ring is a core component of compounds investigated for their anticancer effects. nih.govnih.gov Studies on related molecules have shown significant cytotoxic activity against various cancer cell lines, including liver, breast, and leukemia cell lines. nih.govnih.gov Some derivatives act as inhibitors of crucial enzymes in cell cycle regulation, such as the epidermal growth factor receptor (EGFR). rsc.org

Enzyme Inhibition: This class of compounds has been explored for the inhibition of various enzymes. For example, derivatives have been synthesized and tested as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. nih.gov Others have shown inhibitory potential against lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net

Antioxidant Properties: The incorporation of specific functional groups, such as hindered phenols, onto the 1,3,4-oxadiazole scaffold has led to the development of compounds with significant antioxidant activity. mdpi.com

The following table summarizes the range of biological activities observed in the broader class of 5-substituted-2-amino-1,3,4-oxadiazole derivatives, providing a predictive framework for the potential of this compound.

| Biological Activity | Target/Organism Examples | Reference |

| Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | researchgate.net |

| Antifungal | Pellicularia salmonicolor, Macrophomina phaseolina | researchgate.net |

| Anticancer | HepG2 (Liver Cancer), MCF7 (Breast Cancer) | nih.govnih.gov |

| Enzyme Inhibition | Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase | nih.govresearchgate.net |

| Anti-inflammatory | (Inferred from enzyme inhibition) | nih.gov |

| Antioxidant | (In vitro radical scavenging assays) | mdpi.com |

Unaddressed Research Questions and Future Theoretical Investigations

Given the nascent stage of research into this compound, a multitude of research questions remain open. Future investigations could significantly clarify its chemical and biological profile.

Key Unaddressed Questions:

What are the precise antimicrobial and anticancer activities of this compound against a broad panel of pathogens and cancer cell lines?

What is the specific mechanism of action for any observed biological activity? Does it inhibit specific enzymes, disrupt cell membranes, or interfere with DNA synthesis?

How does the phenoxyethyl substituent at the 5-position influence the compound's solubility, lipophilicity, and ultimately, its biological activity compared to other aryl or alkyl substitutions? nih.gov

Can the amino group at the 2-position be functionalized to create novel derivatives with enhanced potency or a modified spectrum of activity?

Future Theoretical Investigations:

Molecular Docking Studies: Computational docking could be employed to predict the binding affinity of this compound with the active sites of various enzymes, such as those from pathogenic bacteria or human cancer-related proteins like EGFR or tubulin. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: Once a series of related analogues are synthesized and tested, QSAR studies could be performed to build a predictive model for the biological activity of this specific chemical scaffold.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to guide future preclinical development and identify potential liabilities early on.

Potential Avenues for Further Preclinical Development (excluding human trials)

Based on the activities observed in structurally related 1,3,4-oxadiazole derivatives, several avenues for the preclinical development of this compound can be proposed.

Systematic Antimicrobial Screening: The compound should be screened against a comprehensive panel of clinically relevant bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Minimum Inhibitory Concentration (MIC) values should be determined to quantify its potency. mdpi.com

In Vitro Anticancer Profiling: A broad screening against the NCI-60 human tumor cell line panel could provide a comprehensive overview of its anticancer potential and spectrum of activity. Follow-up studies on the most sensitive cell lines could include assays for apoptosis, cell cycle arrest, and specific molecular target engagement (e.g., western blot for EGFR phosphorylation). rsc.org

Enzyme Inhibition Assays: Based on theoretical predictions and findings from related compounds, direct enzymatic assays could be conducted to evaluate its inhibitory activity against targets like cholinesterases, lipoxygenases, or specific kinases. nih.govresearchgate.net

Development of Novel Analogues: A medicinal chemistry program could be initiated to synthesize a library of derivatives. Modifications could include:

Substitution on the phenyl ring of the phenoxyethyl group.

Alteration of the ethyl linker between the phenoxy group and the oxadiazole ring.

Derivatization of the 2-amino group to form amides, sulfonamides, or Schiff bases. mdpi.com

These new compounds would then be subjected to the same biological screenings to establish structure-activity relationships.

Biomaterial Integration: The compound could be explored for its utility in developing smart materials, such as incorporation into hydrogels for biomedical applications like drug delivery or tissue engineering, leveraging the chemical properties of the oxadiazole ring and amine group.

By pursuing these research directions, the scientific community can systematically uncover the therapeutic potential of this compound and its derivatives, building upon the rich chemical and biological foundation of the 1,3,4-oxadiazole scaffold.

Q & A

Q. What are the standard synthetic routes for 5-(2-Phenoxyethyl)-1,3,4-oxadiazol-2-amine, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazide derivatives. For example, hydrazides react with phenoxyethyl-substituted anhydrides under reflux in ethanol or DMF to form the oxadiazole ring. Key intermediates (e.g., acylhydrazides) are validated using FTIR (to confirm C=O and N–H stretches at ~1640–1727 cm⁻¹ and ~3059–3270 cm⁻¹, respectively) and ¹H/¹³C NMR (to identify aromatic protons at δ 7.60–8.76 ppm and oxadiazole carbons at δ 157–171 ppm). Elemental analysis (C, H, N, O within ±0.05% of theoretical values) ensures purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key peaks confirm the oxadiazole core?

Methodological Answer:

- FTIR: C=N stretch (1642–1646 cm⁻¹) and C–O–C (oxadiazole ring) at 1045–1047 cm⁻¹.

- ¹H NMR: Broad singlet for –NH₂ at δ 7.42–11.80 ppm (D₂O exchangeable).

- ¹³C NMR: Oxadiazole carbons (C2 and C5) at δ 157–164 ppm and δ 160–171 ppm, respectively.

- Mass Spectrometry: Molecular ion peaks (e.g., [M+1]⁺ at m/z 303.5) confirm molecular weight .

Q. What in vitro biological assays are commonly used to evaluate antimicrobial activity, and how are results interpreted?

Methodological Answer: Disk diffusion assays against S. aureus, E. coli, and C. albicans are standard. Zones of inhibition (ZOI) ≥10 mm at 100 µg/mL indicate promising activity. For example, derivatives with phenoxyethyl groups showed ZOIs of 11–17 mm against S. aureus and 8–10 mm against E. coli. Minimum inhibitory concentrations (MICs) are calculated via serial dilution, with MIC ≤50 µg/mL considered significant .

Q. How is crystallographic data utilized to resolve ambiguities in molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (using SHELX software) determines bond lengths and angles. For example, C–N bonds in the oxadiazole ring (1.290–1.302 Å) confirm delocalization. Dihedral angles (e.g., 3.34°–5.65° between oxadiazole and aromatic rings) reveal planarity. Hydrogen-bonding networks (N–H⋯N, R₂²(8) motifs) and π-π stacking (3.29–3.46 Å) are critical for stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Methodological Answer:

- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol.

- Temperature Control: Reflux at 80–100°C for 4–6 hours maximizes yield (reported 65–78%).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes byproducts .

Q. How are contradictions in spectral data resolved (e.g., overlapping NMR signals)?

Methodological Answer:

Q. What strategies enhance bioactivity via substitution on the phenoxyethyl group?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro (–NO₂) or chloro (–Cl) substituents increase antimicrobial potency (e.g., MIC reduction by 30–40%).

- Steric Effects: Bulky groups (e.g., cyclopentyl) improve binding to hydrophobic enzyme pockets.

- Hydrogen-Bond Donors: –OH or –NH₂ groups enhance interactions with bacterial MurB enzymes (docking scores: −6.0 to −8.73 kcal/mol) .

Q. How do computational studies guide the design of oxadiazole derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts binding to targets like C. albicans isatin hydrolase (PDB: 4M8B).

- Pharmacophore Modeling: Identifies critical features (e.g., oxadiazole N2 as H-bond acceptor).

- MD Simulations: Assess stability of ligand-protein complexes (RMSD ≤2.0 Å over 100 ns) .

Q. What analytical methods address stability challenges under physiological conditions?

Methodological Answer:

- HPLC-MS: Monitors degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition >200°C).

- Cyclic Voltammetry: Evaluates redox stability in biological matrices .

Q. How are structure-activity relationships (SARs) derived for oxadiazole analogs?

Methodological Answer:

- Bioisosteric Replacement: Swap oxadiazole with thiadiazole to compare potency.

- Free-Wilson Analysis: Quantifies contributions of substituents (e.g., phenoxyethyl adds +1.2 log units in antibacterial activity).

- QSAR Models: Use Hammett constants (σ) to predict electronic effects on MIC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.